![molecular formula C23H16FN3OS B5290342 3-(4-FLUOROPHENYL)-5-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE](/img/structure/B5290342.png)
3-(4-FLUOROPHENYL)-5-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)-5-[(E)-1-(9-methyl-9H-carbazol-3-yl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one is a complex organic compound that features a fluorophenyl group, a carbazole moiety, and a thioxotetrahydroimidazolone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-[(E)-1-(9-methyl-9H-carbazol-3-yl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole unit can be synthesized through a series of reactions starting from aniline derivatives, involving cyclization and functional group modifications.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution or cross-coupling reactions.
Formation of the Thioxotetrahydroimidazolone Core: This core structure is typically formed through a cyclization reaction involving thiourea and appropriate carbonyl compounds.
Final Coupling: The final step involves coupling the carbazole and fluorophenyl units with the thioxotetrahydroimidazolone core under specific conditions, often using a base and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can target the imidazolone core, potentially converting it to a dihydroimidazolone.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the fluorophenyl ring.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: Dihydroimidazolone derivatives.
Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.
科学研究应用
3-(4-Fluorophenyl)-5-[(E)-1-(9-methyl-9H-carbazol-3-yl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
作用机制
The mechanism of action of 3-(4-fluorophenyl)-5-[(E)-1-(9-methyl-9H-carbazol-3-yl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit certain enzymes involved in cell proliferation pathways, contributing to its anticancer properties.
相似化合物的比较
Similar Compounds
- 3-(4-Chlorophenyl)-5-[(E)-1-(9-methyl-9H-carbazol-3-yl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one
- 3-(4-Bromophenyl)-5-[(E)-1-(9-methyl-9H-carbazol-3-yl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one
Uniqueness
The presence of the fluorophenyl group in 3-(4-fluorophenyl)-5-[(E)-1-(9-methyl-9H-carbazol-3-yl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one imparts unique electronic properties that can enhance its interaction with biological targets and improve its performance in electronic applications compared to its chloro- and bromo- counterparts.
属性
IUPAC Name |
(5E)-3-(4-fluorophenyl)-5-[(9-methylcarbazol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3OS/c1-26-20-5-3-2-4-17(20)18-12-14(6-11-21(18)26)13-19-22(28)27(23(29)25-19)16-9-7-15(24)8-10-16/h2-13H,1H3,(H,25,29)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZOHCOBZFUDBL-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=S)N3)C4=CC=C(C=C4)F)C5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)N3)C4=CC=C(C=C4)F)C5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[(4-amino-6-methyl-2-pyrimidinyl)methyl]amino}benzenesulfonamide](/img/structure/B5290280.png)
![3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5290281.png)
![1-{4-[2-(3,4-dimethylpiperazin-1-yl)-2-oxoethoxy]phenyl}propan-1-one](/img/structure/B5290291.png)
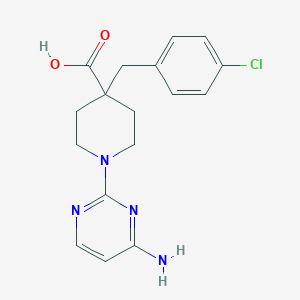
![3-[[(Z)-2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B5290301.png)
![2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5290304.png)
![4-cyclopentyl-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B5290305.png)
![N-[3-(2-furyl)-1-methylpropyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5290318.png)
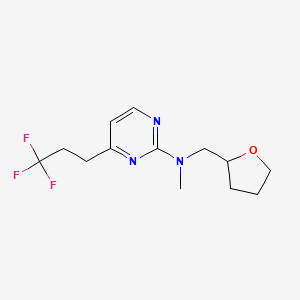
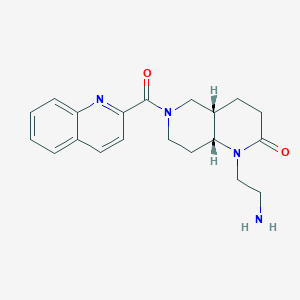
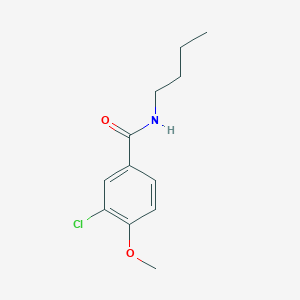
![4-(2,6-dimethylpyridin-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]pyrimidin-2-amine](/img/structure/B5290341.png)
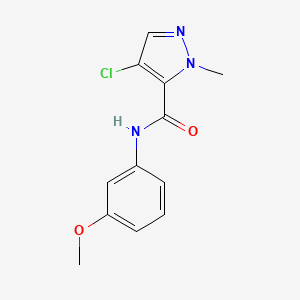
![N~1~-(2-fluoro-4-methylphenyl)-N~2~-[(2-methyl-1H-indol-3-yl)acetyl]glycinamide](/img/structure/B5290354.png)
